![molecular formula C7H6N2O2 B3193187 4-羟基-1H-苯并[d]咪唑-2(3H)-酮 CAS No. 69053-50-5](/img/structure/B3193187.png)

4-羟基-1H-苯并[d]咪唑-2(3H)-酮

描述

Benzimidazole is a heterocyclic aromatic organic compound . This bicyclic compound consists of the fusion of benzene and imidazole . It is a key component in many pharmaceutical agents .

Synthesis Analysis

Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid . 2-Substituted derivatives can be obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .Molecular Structure Analysis

The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes .Chemical Reactions Analysis

Benzimidazole is a base, and it can also be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .Physical and Chemical Properties Analysis

Benzimidazole is a white solid that appears in the form of tabular crystals . It has a molar mass of 118.139 g/mol .科学研究应用

D-氨基酸氧化酶抑制

一项研究合成了一系列 1-羟基-1H-苯并[d]咪唑-2(3H)-酮,以评估其抑制人源和猪源形式的 D-氨基酸氧化酶 (DAAO) 的能力。这些化合物表现出不同的抑制效力,这取决于苯环上取代基的大小和位置,IC50 值范围为 70 nM 至大于 100 µM。这项研究详细了解了这些新型 DAAO 抑制剂的构效关系 (Berry 等人,2012)。

缓蚀

咪唑衍生物,包括 4-羟基-1H-苯并[d]咪唑-2(3H)-酮变体,被合成并评估了其在酸性溶液中对低碳钢的缓蚀效果。该研究强调了这些分子在遵循朗缪尔模型后的强吸附,并表明它们作为混合型缓蚀剂的有效性。这些衍生物使用各种光谱技术表征,并显示出显着的缓蚀效率 (Prashanth 等人,2021)。

光物理和光化学性质

对用苯并[d]咪唑单元取代的锌(II)酞菁的研究涉及通过氧桥与大环核心连接的衍生物的合成。这些新型酞菁表现出有希望的光物理性质,例如荧光量子产率,以及光化学性质,例如单线态氧的产生和光照下的光降解。该研究为光基技术中的应用提供了有价值的数据 (Şen 等人,2018)。

硝基芳香族炸药的荧光化学传感器

苯并咪唑衍生物已被开发为硝基芳香族炸药(如苦味酸 (PA))的荧光化学传感器。这些化学传感器对 PA 检测表现出高灵敏度和选择性,即使在皮克克级水平上,也为在各种环境中检测爆炸物提供了一种便携且低成本的方法 (Xiong 等人,2014)。

作用机制

Target of Action

Imidazole derivatives have been reported to interact with various targets such as tyrosine kinases and tubulin . These targets play crucial roles in cellular signaling and structure, respectively.

Mode of Action

Some imidazole derivatives have been found to inhibit microtubule assembly formation , which can disrupt cell division and growth. Other imidazole derivatives have shown inhibitory activity against key kinases such as EGFR, HER2, and CDK2 , which can affect various cellular processes including cell proliferation and survival.

Result of Action

Some imidazole derivatives have been reported to induce cell cycle arrest and apoptosis in cancer cells . This is often accompanied by upregulation of pro-apoptotic proteins (like caspase-3 and Bax) and downregulation of anti-apoptotic proteins (like Bcl-2) .

未来方向

属性

IUPAC Name |

4-hydroxy-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c10-5-3-1-2-4-6(5)9-7(11)8-4/h1-3,10H,(H2,8,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBGGIHYAYWNDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

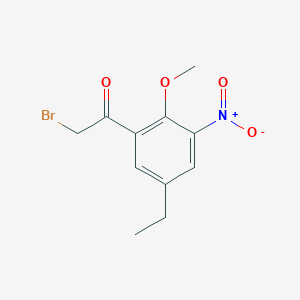

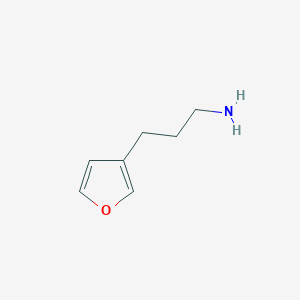

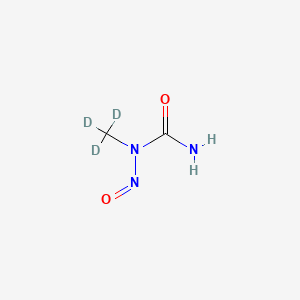

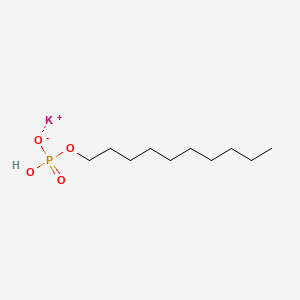

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

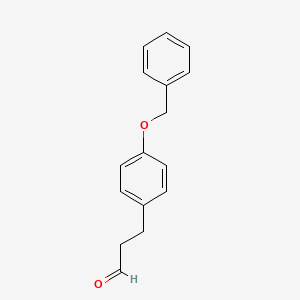

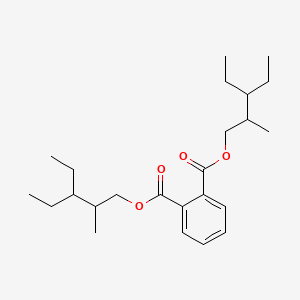

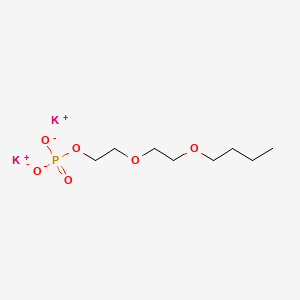

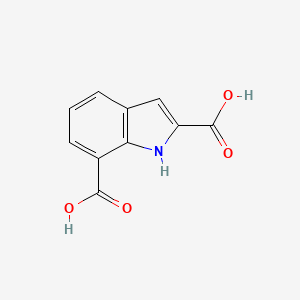

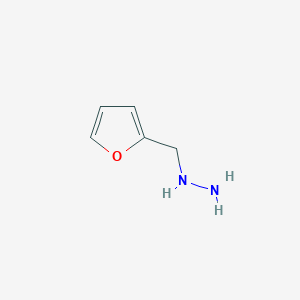

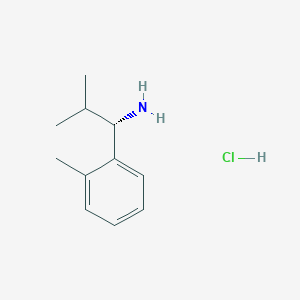

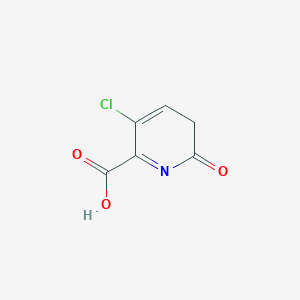

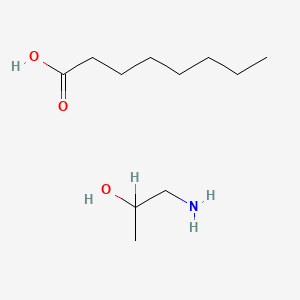

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Pyrrolidinone, 4-[(trimethylsilyl)oxy]-](/img/structure/B3193133.png)